molecular formula C22H20ClFN4O2 B2480701 (2-Chloro-6-fluorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1351634-08-6

(2-Chloro-6-fluorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2480701
CAS No.: 1351634-08-6
M. Wt: 426.88
InChI Key: JTVIAYNYEYLKRN-UHFFFAOYSA-N
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Description

The compound “(2-Chloro-6-fluorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone” (hereafter referred to as the Target Compound) is a heterocyclic small molecule characterized by:

  • A 2-chloro-6-fluorophenyl group linked via a methanone moiety.
  • A piperazine ring substituted at the 4-position with a pyrimidine core.
  • The pyrimidine is further functionalized with a 4-methoxyphenyl substituent at the 6-position.

The chloro and fluoro substituents on the phenyl ring may enhance lipophilicity, while the methoxy group on the distal phenyl ring could modulate solubility and electronic effects .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O2/c1-30-16-7-5-15(6-8-16)19-13-20(26-14-25-19)27-9-11-28(12-10-27)22(29)21-17(23)3-2-4-18(21)24/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVIAYNYEYLKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone, often referred to as a pyrimidine derivative, has garnered attention for its diverse biological activities. This article aims to synthesize available research findings, case studies, and data tables that elucidate the biological activities associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A 2-chloro-6-fluorophenyl moiety,
  • A piperazine ring,
  • A pyrimidine derivative with a 4-methoxyphenyl substituent.

This structural diversity contributes to its potential pharmacological applications.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. Specifically, derivatives have shown activity against various strains of the herpes virus, including:

  • Herpes Simplex Virus (HSV)
  • Cytomegalovirus (CMV)

A study highlighted that related compounds demonstrated potent inhibitory effects on HIV-1, with some achieving picomolar activity against wild-type strains and clinically relevant mutants .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been noted for:

  • Inducing apoptosis in cancer cell lines,
  • Inhibiting tumor growth in animal models.

In vitro studies have shown that structural modifications can enhance its cytotoxic effects against various cancer cell lines, including breast and colon cancer .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For instance:

  • The piperazine moiety facilitates binding to neurotransmitter receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
  • The pyrimidine component may inhibit nucleic acid synthesis, contributing to its antiviral and anticancer effects .

Case Study 1: Antiviral Efficacy Against HIV

In a controlled study, derivatives of the compound were tested for their efficacy against HIV-infected cells. Results indicated that compounds with the 2-chloro and 6-fluoro substitutions exhibited significantly higher antiviral activity compared to their analogs lacking these groups. The study concluded that these substitutions are crucial for enhancing bioactivity .

Case Study 2: Anticancer Activity in Breast Cancer Models

A series of experiments assessed the compound's impact on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating substantial potency. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Data Tables

Activity Type Target IC50 Value Reference
AntiviralHIV<1 nM
AntiviralHSV0.5 µM
AnticancerBreast Cancer Cells12 µM
AnticancerColon Cancer Cells15 µM

Scientific Research Applications

Medicinal Chemistry

Targeting Receptors:
The compound is designed to interact with specific biological targets, particularly those involved in neurological and psychiatric disorders. Its structure suggests potential activity as a ligand for G protein-coupled receptors (GPCRs), which are critical in many signaling pathways. Research has indicated that compounds with similar structural motifs can act as allosteric modulators of GPCRs, offering new avenues for treating central nervous system disorders .

Antidepressant and Antipsychotic Potential:
Studies have focused on the piperazine moiety within the compound, which is known for its antidepressant and antipsychotic properties. The incorporation of the pyrimidine ring enhances its binding affinity and selectivity toward serotonin receptors, making it a candidate for further investigation in mood disorder therapies .

Anticancer Research

Inhibitory Activity:
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine and chlorine substituents can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy as an anticancer agent .

Case Study - Cytotoxicity Assays:
In vitro studies have demonstrated that similar compounds induce apoptosis in cancer cells through the activation of specific pathways. For example, compounds with piperazine and pyrimidine linkages have shown promising results in inhibiting tumor growth in models of breast and lung cancers .

Neuropharmacology

Psychotropic Effects:
The structural characteristics of this compound suggest it may have psychotropic effects, potentially useful in treating anxiety disorders. The piperazine component is often linked to anxiolytic activity, and ongoing studies are evaluating its efficacy in preclinical models .

Mechanistic Studies:
Research has been conducted to elucidate the mechanism by which this compound affects neurotransmitter systems. Preliminary findings suggest modulation of dopamine and serotonin pathways, which are crucial for mood regulation .

Synthesis and Characterization

Synthetic Pathways:
The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step reactions including halogenation, piperazine formation, and coupling with pyrimidine derivatives. The synthetic routes are optimized for yield and purity, ensuring that the final product retains its biological activity .

Characterization Techniques:
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and assess purity levels.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryTargeting GPCRs; potential antidepressant/antipsychotic effects ,
Anticancer ResearchCytotoxic effects against cancer cell lines; apoptosis induction ,
NeuropharmacologyAnxiolytic properties; modulation of neurotransmitter systems ,
Synthesis & CharacterizationMulti-step synthesis; use of NMR and mass spectrometry for analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The Target Compound shares structural motifs with several patented and published analogs.

Table 1: Structural and Functional Comparison
Compound Name / Identifier Core Structure Key Substituents Molecular Formula (Calc.) Potential Implications
Target Compound Piperazine-pyrimidine-methanone 2-Cl-6-F-phenyl; 4-OCH₃-phenyl on pyrimidine C₂₂H₁₈ClF₂N₄O₂ Enhanced solubility (methoxy), moderate lipophilicity (Cl/F)
EP 1 808 168 B1 () Piperidine-pyrazolo-pyrimidine 4-MeSO₂-phenyl; pyrazolo[3,4-d]pyrimidin-4-yloxy C₂₃H₂₁ClN₆O₄S Kinase inhibition (pyrazolo-pyrimidine scaffold common in kinase inhibitors)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () Thieno-pyrimidine-piperazine 3,4-diCl-phenyl; 4-F-phenyl; thiophene fused pyrimidine C₂₃H₁₈Cl₂FN₄S Increased rigidity (thiophene fusion); dual halogenation may enhance target binding
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine () Thieno-pyrimidine-piperazine 4-MeSO₂-piperazine; morpholine C₁₈H₂₃ClN₆O₃S₂ Sulfonyl group improves metabolic stability; morpholine enhances solubility

Substituent-Driven Property Analysis

Halogenation Patterns: The Target Compound’s 2-chloro-6-fluorophenyl group contrasts with analogs bearing 3,4-dichlorophenyl () or 4-chlorophenyl (). Chlorine at the ortho position may sterically hinder binding, while fluorine’s electronegativity could stabilize aryl interactions . Thieno-pyrimidine analogs () replace pyrimidine’s phenyl with a thiophene, introducing π-π stacking variability and altered electronic profiles .

Piperazine/Piperidine Modifications :

  • The Target Compound’s unmodified piperazine differs from piperidine in , which is fused with a pyrazolo-pyrimidine. Piperazine’s flexibility may favor entropy-driven binding, while piperidine’s rigidity could enhance selectivity .
  • Methanesulfonyl substituents () improve metabolic stability compared to methoxy groups but may reduce cell permeability .

Pyrimidine Functionalization :

  • The 4-methoxyphenyl group on the Target Compound’s pyrimidine likely enhances solubility versus the 4-fluorophenyl in . Methoxy’s electron-donating nature may also influence charge distribution in the aromatic system .

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